![molecular formula C12H9ClFN B8060219 3-Chloro-5-(4-fluorophenyl)aniline](/img/structure/B8060219.png)
3-Chloro-5-(4-fluorophenyl)aniline
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Overview
Description
3-Chloro-5-(4-fluorophenyl)aniline is a dihalo-substituted aniline . It is a chemical compound that has been used in various scientific research .
Synthesis Analysis
The synthesis of 3-Chloro-5-(4-fluorophenyl)aniline involves various chemical reactions. For instance, one of the compounds was synthesized via condensation of 8 with 3-chloro-4-fluorophenyl isocyanate resulting in a salmon powder with 68% yield . Another compound was synthesized via reduction of 9d with SnCl2.2H2O resulting in a yellow powder with 37% yield .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-(4-fluorophenyl)aniline can be analyzed using various techniques such as X-ray diffraction and spectroscopic investigations . The compound has a molecular formula of C12H9ClFN .Chemical Reactions Analysis
3-Chloro-5-(4-fluorophenyl)aniline can undergo various chemical reactions. For example, it has been used in the synthesis of N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives . These derivatives were found to be biochemically active in the nanomolar range against EGFR wt and EGFR L858R .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-(4-fluorophenyl)aniline can be determined using various methods. For instance, its enthalpy of vaporization at boiling point (487.15K) is 42.561kjoule/mol .Mechanism of Action
Safety and Hazards
3-Chloro-5-(4-fluorophenyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions for 3-Chloro-5-(4-fluorophenyl)aniline could involve its use in the development of novel chemical scaffolds for inhibiting clinically relevant EGFR mutant forms . This could provide knowledge regarding selectivity among EGFR forms and shed light on new strategies to overcome current clinical limitations .
properties
IUPAC Name |
3-chloro-5-(4-fluorophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFVBXGBOVOIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-fluorophenyl)aniline |
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